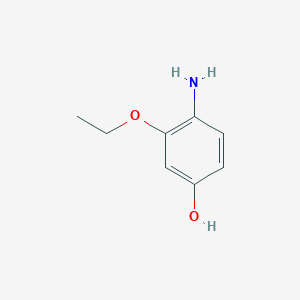

4-Amino-3-ethoxyphenol

Description

Significance of Substituted Aminophenolic Compounds in Advanced Organic Synthesis

Substituted aminophenols are a class of organic compounds characterized by a benzene (B151609) ring bearing both an amino (-NH2) and a hydroxyl (-OH) group, along with other substituents. This structural motif makes them highly valuable intermediates in advanced organic synthesis. Their extensive applications are rooted in the reactivity of the functional groups, which can be selectively modified to build complex molecular architectures.

In the pharmaceutical sector, substituted p-aminophenols are crucial precursors for the synthesis of a wide array of medicinal compounds. google.com They form the core structure of various therapeutic agents, including analgesics and antiviral inhibitors. google.com The versatility of these compounds also extends to the synthesis of benzoxazoles, which are heterocyclic compounds recognized as important scaffolds for developing bioactive natural products and pharmaceuticals. organic-chemistry.org The synthesis of these valuable intermediates can be achieved through various methods, including the cyclization reactions of 2-aminophenols with other reagents. organic-chemistry.org

Furthermore, the dyestuff industry heavily relies on substituted aminophenols for the production of a spectrum of dyes, including azo, direct, sulfur, and acid dyes. google.com Their ability to undergo diazotization and coupling reactions makes them indispensable in creating vibrant and stable colorants. Recent research has also highlighted their role as building blocks for novel, biologically active systems. For instance, amidino-substituted 2-aminophenols have been synthesized and used to create new libraries of compounds with potential antiproliferative activities against human tumor cell lines. rsc.orgrsc.org The strategic placement of substituents on the aminophenolic ring allows for fine-tuning of the electronic and steric properties, influencing the reactivity and biological activity of the resulting molecules.

| Application Area | Examples of Use | Reference |

| Pharmaceuticals | Synthesis of p-acetaminophenol, Vitamin B1, antiviral inhibitors | google.com |

| Dyestuffs | Production of azo dyes, direct dyes, sulfur dyes, acid dyes | google.com |

| Organic Intermediates | Synthesis of benzoxazoles, phenoxazines | organic-chemistry.orgacs.org |

| Medicinal Chemistry | Building blocks for biologically active amidino-substituted benzoxazoles | rsc.orgrsc.org |

Overview of Ethoxylated Phenolic Structures in Emerging Chemical Applications

Ethoxylation is a chemical process that involves the addition of ethylene (B1197577) oxide to a substrate, such as a phenol (B47542). wikipedia.org This reaction results in the formation of an ethoxylated phenolic structure, characterized by a hydrophilic polyethylene (B3416737) glycol chain attached to a hydrophobic phenolic group. elchemy.com The length of this ethoxylate chain, denoted by the number of repeating ethylene oxide units, can be controlled during synthesis, which in turn dictates the compound's physical and chemical properties, such as water solubility. wikipedia.orgelchemy.com

Ethoxylated phenolic compounds, a subset of alcohol ethoxylates, are renowned for their surfactant properties. wikipedia.org This dual hydrophobic-hydrophilic nature allows them to reduce surface tension and act as effective emulsifiers, wetting agents, and dispersants. elchemy.com Consequently, they have found widespread use in a multitude of industrial and commercial products. wikipedia.org

Key application areas include:

Detergents and Cleaners: They are integral components in laundry detergents, surface cleaners, and other household cleaning products. elchemy.comrimpro-india.com

Personal Care Products: Used as solubilizers and emulsifiers in cosmetics. wikipedia.orglamberti.com

Industrial Processes: Employed in textile processing for scouring and dyeing, in agriculture to enhance the efficacy of pesticides, and in the manufacturing of paints and coatings. elchemy.comrimpro-india.com

Material Science: Used as solubility additives and viscosity stabilizers in resin solutions for inks and coatings. google.com

The versatility of ethoxylated phenols is further demonstrated by their use as intermediates for producing other types of surfactants, such as ethoxysulfates, which are valued for their high water solubility. wikipedia.org The specific properties and applications of an ethoxylated phenol are determined by the length of the ethoxylate chain and the nature of the alkyl group on the phenol. rimpro-india.com

| Degree of Ethoxylation (HLB Range) | Primary Application | Reference |

| 3-6 | W/O Emulsifiers | rimpro-india.com |

| 7-9 | Wetting Agents | rimpro-india.com |

| 9-13 | O/W Emulsifiers | rimpro-india.com |

| 13-15 | Detergents | rimpro-india.com |

| 15-18 | Solubilizers | rimpro-india.com |

Research Gaps and Opportunities in the Comprehensive Study of 4-Amino-3-ethoxyphenol Chemistry

Despite the clear significance of its constituent structural classes, a comprehensive body of research focused specifically on this compound is notably absent in the current scientific literature. This presents a significant research gap and, concurrently, a wealth of opportunities for chemical exploration.

The primary research gap is the lack of fundamental data on this compound. There is a scarcity of published studies detailing its synthesis, purification, and full characterization of its physicochemical properties. While synthetic routes for analogous compounds like 4-amino-3-methoxyphenol (B112844) are documented, involving steps like nitration followed by reduction, these methods need to be adapted and optimized for the ethoxy derivative.

This information deficit opens up several avenues for future research:

Synthesis and Characterization: There is a need to develop and report efficient and scalable synthetic pathways to produce high-purity this compound. Following a successful synthesis, a thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is essential to establish a definitive structural and spectroscopic profile.

Exploration of Chemical Reactivity: A systematic study of the reactivity of its functional groups—the amino, hydroxyl, and ethoxy groups—is warranted. This could involve exploring its utility in reactions common for substituted aminophenols, such as diazotization, coupling reactions, and condensations to form heterocyclic systems like benzoxazoles. organic-chemistry.org

Investigation of Potential Applications: Drawing parallels from its structural analogs, research can be directed toward investigating its potential in various fields. For instance, the known applications of 4-Bromo-3-ethoxyphenol as an intermediate in medicinal chemistry and material science suggest that this compound could also serve as a valuable building block for novel materials or pharmacologically active molecules. Its structure suggests potential as a precursor for specialized dyes, polymers, or as a ligand for coordination chemistry.

Comparative Studies: A comparative analysis of the properties of this compound against its methoxy (B1213986) nih.gov and ethyl analogs would provide valuable insights into the structure-property relationships within this family of compounds. Understanding how the ethoxy group influences factors like solubility, reactivity, and biological interactions compared to other substituents would be of significant academic and industrial interest.

In essence, this compound represents an uncharted territory in chemical research. The systematic investigation of its fundamental chemistry is a crucial first step that could unlock its potential for a wide range of scientific and technological applications.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONGTKLIGJRDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Advances for 4 Amino 3 Ethoxyphenol

Strategies for the Construction of the 4-Amino-3-ethoxyphenol Core

The core structure of this compound is assembled using two principal strategies: the reduction of a nitro-substituted precursor to form the amine group, and the etherification of a phenol (B47542) to introduce the ethoxy moiety. The choice of strategy often depends on the availability and cost of starting materials.

Reduction-Based Approaches from Nitro-Substituted Precursors

A common and effective method for synthesizing this compound involves the reduction of the corresponding nitro compound, 3-Ethoxy-4-nitrophenol (B3055419). The nitro group, being strongly electron-withdrawing, is readily reduced to an amino group using various chemical and catalytic methods. This transformation is a critical step in the synthetic sequence.

The direct reduction of 3-Ethoxy-4-nitrophenol is a fundamental transformation for obtaining the target aminophenol. This process involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) and can be achieved through several reducing systems. The reaction is often monitored to ensure complete conversion and to minimize the formation of byproducts. In an aqueous medium, the reduction of a related compound, 4-nitrophenol (B140041) (4-NP), leads to the formation of 4-aminophenol (B1666318) (4-AP), a process easily tracked using UV-vis spectroscopy. acs.orgnih.gov The peak corresponding to the 4-nitrophenolate (B89219) ion (around 400 nm) diminishes as a new peak for 4-aminophenol (around 300 nm) appears, indicating a clean conversion. acs.orgnih.gov

Catalytic hydrogenation is a widely employed technique for the reduction of aromatic nitro compounds due to its high efficiency and the clean nature of the products. google.com This method involves the use of gaseous hydrogen or a hydrogen donor in the presence of a metal catalyst.

Commonly used catalysts include noble metals such as platinum or palladium supported on carbon (Pt/C, Pd/C). google.comacs.orgresearchgate.net The reaction is typically carried out in a solvent, with polar solvents often increasing the reaction rate. acs.org For the hydrogenation of p-nitrophenol, a model reaction, studies have investigated the influence of catalyst loading, hydrogen pressure, and temperature to optimize reaction conditions. acs.org Non-noble metal catalysts, such as nickel boride, have also been investigated as cost-effective alternatives for the hydrogenation of nitrophenols. chlorpars.com The mechanism involves the adsorption of the nitrophenol and hydrogen onto the catalyst surface, where the reduction takes place. researchgate.net

| Catalyst | Substrate Example | Key Conditions | Observations | Reference |

|---|---|---|---|---|

| 1% Pt/C | p-Nitrophenol | Batch-slurry reactor, various solvents | Higher activity compared to other transition metals; rate increases with solvent polarity. | acs.org |

| 5% Palladium on Carbon | p-Nitrophenol | Low pressure (below 100 p.s.i.), acetic acid, water | High yields of p-aminophenol. | google.com |

| Nickel Boride (Ni₂B) | p-Nitrophenol | Hydrogen pressure 25 bar, 40-80 °C | A potential industrial catalyst, with reaction rate increasing with temperature up to 80 °C. | chlorpars.com |

| 5% Ni on Kaolin | p-Nitrophenol | Hydrazine (B178648) hydrate (B1144303) as hydrogen donor, 80 °C | Kaolin-supported nickel acts as a bi-functional catalyst, decomposing hydrazine and hydrogenating the nitro group. | researchgate.net |

Metal hydrides, particularly sodium borohydride (B1222165) (NaBH₄), are potent reducing agents used for the conversion of nitrophenols to aminophenols. acs.orgnih.gov This reaction is often conducted in an aqueous or alcoholic medium. While NaBH₄ can reduce the nitro group, the reaction rate is typically slow and requires the presence of a catalyst to proceed efficiently. acs.org

The mechanism involves the transfer of a hydride from the borohydride ion to the nitro group, facilitated by the catalyst surface. nih.govresearchgate.net Various metallic nanoparticles, including those of copper and palladium, have been shown to be effective catalysts for this reduction. acs.orgnih.govnih.gov The process begins with the deprotonation of the nitrophenol in the alkaline medium created by the NaBH₄, forming a nitrophenolate ion. acs.orgnih.gov Both the nitrophenolate and the borohydride ions adsorb onto the catalyst surface, where the hydride transfer and subsequent reduction occur. researchgate.net

| Catalyst | Substrate Example | Reducing Agent | Key Features | Reference |

|---|---|---|---|---|

| Copper(II) Complexes with Schiff Base Ligands | 4-Nitrophenol | Sodium Borohydride | Complexes provide a surface for the catalytic reduction, achieving high conversion percentages (up to 97.5%). | nih.gov |

| (111) Faceted Cu₂O Nanocrystals | 4-Nitrophenol | Sodium Borohydride | Morphology-dependent catalysis; the (111) facet is highly active for nitroarene reduction. | acs.org |

| Palladium Nanoparticles | 4-Nitrophenol | Sodium Borohydride | The reaction is used as a model to test nanoparticle catalytic activity, with kinetics monitored by UV-vis spectroscopy. | nih.gov |

Etherification Strategies for Ethoxy Moiety Introduction

The introduction of the ethoxy group is another cornerstone in the synthesis of this compound and its precursors. This is typically achieved through etherification reactions, where a hydroxyl group is converted into an ethoxy ether.

Nucleophilic aromatic substitution (SₙAr) provides a direct pathway for forming aryl ethers. pressbooks.pub This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex). pressbooks.pub

One synthetic route involves the reaction of a suitably substituted halogenated nitrophenol with sodium ethoxide. For example, a chloro-nitro-phenol can be converted to an ethoxy-nitro-phenol. A patented method describes the synthesis of 3-Ethoxy-4-nitrophenol starting from m-dichlorobenzene. google.com The process involves nitration, followed by a reaction with 2-chloro-4-hydroxynitrobenzene and sodium ethoxide, where the ethoxide displaces a chlorine atom to form the desired ether linkage. google.com Another approach is the reaction between a phenol and an aryl halide, often catalyzed by copper. mdpi.com Microwave irradiation has been shown to significantly accelerate SₙAr reactions, including Williamson etherifications, reducing reaction times from hours to minutes and often improving yields. cem.com

Reactions Involving Ethylene (B1197577) Oxide or Ethylene Carbonate on Phenolic Precursors (Analogous to 2-(4-Amino-3-methoxyphenoxy)ethan-1-ol (B3094438) Synthesis)

The synthesis of phenoxyethanol (B1677644) derivatives through the reaction of phenols with ethylene oxide is a well-established industrial process. This reaction, known as hydroxyethylation, involves the ring-opening of the strained epoxide ring by a phenolic nucleophile. While this method does not directly yield this compound, it is analogous to the synthesis of related compounds like 2-(4-amino-3-methoxyphenoxy)ethan-1-ol and provides insight into the reactivity of phenolic precursors. tsijournals.comresearchgate.netnih.gov

The reaction of a substituted phenol with ethylene oxide typically proceeds under basic catalysis and results in the formation of a 2-phenoxyethanol (B1175444) derivative. wikipedia.org For instance, reacting a precursor like 4-amino-3-hydroxyphenol with ethylene oxide would theoretically yield 2-(4-amino-3-hydroxyphenoxy)ethan-1-ol. The reaction is initiated by the deprotonation of the phenolic hydroxyl group, followed by its nucleophilic attack on one of the carbon atoms of the ethylene oxide ring.

Ethylene carbonate serves as a safer, less volatile alternative to ethylene oxide for hydroxyethylation. chemicalbook.com The reaction with ethylene carbonate also produces a 2-hydroxyethyl ether along with the evolution of carbon dioxide. The reaction can be catalyzed by various bases, such as cesium carbonate. researchgate.net

It is crucial to note that these specific reactions introduce a 2-hydroxyethoxy group (-OCH₂CH₂OH) onto the aromatic ring, rather than the simple ethoxy group (-OCH₂CH₃) present in this compound. To obtain the target compound, a direct ethylation using reagents like diethyl sulfate (B86663) or an ethyl halide via a method such as the Williamson ether synthesis would be necessary.

Advanced Routes from Alternative Phenolic Precursors

More direct and complex synthetic routes have been developed starting from alternative phenolic compounds, notably derivatives of p-aminophenol. These multi-step pathways allow for precise control over the regiochemistry of substitution.

A logical synthetic pathway to this compound can be devised starting from p-aminophenol (4-aminophenol). wikipedia.org This multi-step approach involves the protection of the reactive amino group, followed by sequential introduction of the ethoxy group and a nitro group, which is subsequently reduced.

A representative sequence is as follows:

Protection of the Amino Group: The amino group of p-aminophenol is first protected, commonly through acetylation with acetic anhydride (B1165640), to form N-(4-hydroxyphenyl)acetamide, better known as paracetamol. This step prevents unwanted side reactions of the amino group in subsequent steps.

Ethylation: The phenolic hydroxyl group of paracetamol is then ethylated. This is typically achieved through a Williamson ether synthesis, reacting the protected phenol with an ethylating agent such as diethyl sulfate or ethyl bromide in the presence of a base (e.g., potassium carbonate). This step yields N-(4-ethoxyphenyl)acetamide, also known as phenacetin (B1679774).

Nitration: The phenacetin is subsequently nitrated. The acetamido group is an ortho-, para-director. Since the para position is blocked, nitration occurs selectively at one of the ortho positions (position 3), yielding N-(4-ethoxy-3-nitrophenyl)acetamide.

Hydrolysis (Deprotection): The acetamido group is then hydrolyzed back to a primary amine, typically under acidic conditions (e.g., with aqueous HCl). This step yields 4-ethoxy-3-nitroaniline.

Reduction: In the final step, the nitro group is reduced to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation (H₂/Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl), to afford the final product, this compound.

This pathway highlights the use of protecting groups and the careful sequencing of reactions to achieve the desired substitution pattern on the aromatic ring. nih.govmdpi.comnih.gov

A classic and versatile method for synthesizing substituted aminophenols involves the diazotization of an aromatic amine, followed by an azo coupling reaction and subsequent reduction. The synthesis of this compound can be effectively compared to the well-documented synthesis of its methoxy (B1213986) analog, 4-amino-3-methoxyphenol (B112844).

Comparative Synthesis: 4-Amino-3-alkoxyphenols

| Step | Synthesis of 4-Amino-3-methoxyphenol | Analogous Synthesis of this compound |

| 1. Diazotization | Sulphanilic acid is treated with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5 °C) to form a diazonium salt. eurestop.eu | The same procedure is followed, starting with sulphanilic acid to generate the identical diazonium salt intermediate. |

| 2. Azo Coupling | The diazonium salt solution is added to a cooled, alkaline solution of 3-methoxyphenol . This results in an electrophilic aromatic substitution reaction to form a red azo dye. | The diazonium salt solution is coupled with 3-ethoxyphenol under similar alkaline conditions to form the corresponding ethoxy-substituted azo dye. |

| 3. Reduction | The azo compound is reduced, typically by heating with sodium dithionite (B78146) (Na₂S₂O₄), which cleaves the azo bond (-N=N-). | The ethoxy-substituted azo dye is similarly reduced with sodium dithionite. The cleavage of the azo linkage forms two amine products. |

| 4. Isolation | Upon cooling, crystals of 4-amino-3-methoxyphenol precipitate from the solution and are collected by filtration. A yield of 66% is reported. | The target molecule, this compound, would be isolated from the reaction mixture, likely through crystallization. |

This comparative analysis demonstrates the interchangeability of the starting alkoxyphenol. The underlying chemistry of diazotization, coupling, and reduction remains consistent, making this a reliable and adaptable route for producing various 3-alkoxy-4-aminophenols.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netnih.gov

Research into related syntheses, such as the alkylation of phenols and the synthesis of triarylmethanes, provides valuable insights into optimization strategies. rsc.orgconicet.gov.ar For instance, in Friedel-Crafts type reactions and ether syntheses, the catalyst concentration and reaction temperature are paramount.

Table of Optimization Parameters in Analogous Phenolic Reactions

| Parameter | Condition Varied | Observation | Impact on Yield/Selectivity | Reference |

| Catalyst | Lewis Acid (BF₃·Et₂O) concentration in phenol prenylation | Lower catalyst amounts (0.3 equiv.) favored the desired mono-alkylated product. Higher amounts led to cyclized byproducts. | Crucial for controlling selectivity between alkylation and cyclization. | conicet.gov.ar |

| Temperature | Reaction temperature for triarylmethane synthesis (RT to 100 °C) | Elevated temperatures (80-100 °C) were necessary to achieve moderate to excellent yields. Room temperature reactions were ineffective. | Higher temperatures significantly increase reaction rate and yield. | rsc.org |

| Solvent | Solvent choice in coumarin (B35378) synthesis (e.g., EtOH, DMF, Toluene, solvent-free) | Ethanol at 70 °C gave the highest yield (93%) in one study. Solvent-free conditions at 180 °C were optimal in another. | Solvent choice is highly reaction-specific but dramatically impacts yield. | nih.gov |

| Proton Source | Proton source in enantioselective protonation (e.g., H₂O, 2-methoxyphenol, 2-acetylphenol) | Changing the proton source from water to substituted phenols significantly improved enantioselectivity (ee). | The nature of the proton source can be a powerful tool for enhancing selectivity. | nih.gov |

Applying these principles to the synthesis of this compound, one could hypothesize that:

In the ethylation step of the p-aminophenol route, careful control of temperature and the stoichiometry of the ethylating agent would be necessary to prevent di-ethylation or other side reactions.

In the diazotization and coupling route , maintaining a low temperature (0-5 °C) is critical to ensure the stability of the diazonium salt, preventing its premature decomposition and maximizing the yield of the azo-coupled product.

In the reduction step , the choice of reducing agent and solvent can influence the purity of the final product. Catalytic hydrogenation often offers higher selectivity and cleaner reaction profiles compared to metal-acid reductions. raijmr.com

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and eliminating the use of hazardous substances. wordpress.comrroij.com These principles can be integrated into the synthesis of this compound in several ways.

Use of Greener Solvents: Traditional organic syntheses often employ volatile and toxic solvents. Green alternatives include water, ethanol, or supercritical CO₂. For instance, the azo coupling step, which is often performed in water, is inherently greener than a process requiring a hazardous organic solvent. researchgate.net

Catalytic Reagents: The use of catalysts is a cornerstone of green chemistry because they are used in small amounts and can be recycled and reused, unlike stoichiometric reagents that are consumed and generate waste. nih.gov In the reduction of the nitro group, for example, using a recyclable heterogeneous catalyst like Pd/C is preferable to using a stoichiometric metal like tin or iron, which results in large amounts of metallic waste. raijmr.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net Research into developing highly active catalysts that can function under milder conditions is a key area of green chemistry. For example, developing a catalyst that allows for the efficient ethylation of the phenolic precursor at room temperature would be a significant green advancement.

Use of Renewable Feedstocks: While many precursors for this compound are derived from petrochemicals, future research could explore pathways from bio-based feedstocks.

By redesigning synthetic pathways with these principles in mind, the production of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Mechanisms of 4 Amino 3 Ethoxyphenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 4-Amino-3-ethoxyphenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino, hydroxyl, and ethoxy groups. masterorganicchemistry.combyjus.comlibretexts.org These groups increase the electron density of the ring, particularly at the ortho and para positions relative to their own positions, making it more susceptible to attack by electrophiles. byjus.comlibretexts.org

The hydroxyl and amino groups are strong activating groups and ortho-, para- directors. byjus.com The ethoxy group is also an activating, ortho-, para- director. libretexts.org In this compound, the positions ortho and para to the powerful activating amino and hydroxyl groups are the most likely sites for electrophilic attack. Specifically, the positions C2, C5, and C6 are activated. Steric hindrance from the ethoxy group at C3 might influence the regioselectivity of incoming electrophiles, potentially favoring substitution at the less hindered C5 and C6 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with nitric acid can introduce a nitro group onto the ring. byjus.com

Halogenation: Reaction with halogens, such as bromine in a non-polar solvent, can lead to the formation of monobromophenols. byjus.com Due to the high activation of the ring, these reactions can often proceed without a Lewis acid catalyst. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, although the presence of the amino group can lead to complications as it can react with the Lewis acid catalyst.

Nucleophilic aromatic substitution (SNA r) on the unmodified this compound ring is generally difficult as the ring is electron-rich. SNA r reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.orgacs.org However, if the molecule is first modified to include a good leaving group, such as a halogen, and is activated by electron-withdrawing groups, then nucleophilic substitution can occur. acs.org For instance, derivatives of this compound could potentially undergo nucleophilic aromatic substitution. wright.edu

Oxidation and Reduction Chemistry of the Amino and Phenolic Hydroxyl Groups

The amino and phenolic hydroxyl groups are redox-active and play a crucial role in the oxidation and reduction chemistry of this compound.

The phenolic hydroxyl and amino groups make the molecule susceptible to oxidation. Oxidation can lead to the formation of quinone-type structures. ucsb.edu Strong oxidizing agents can convert the phenol (B47542) to a quinone. researchgate.net The presence of the amino group can further influence the oxidation process, potentially leading to quinone imines. pharm.or.jp

The specific products formed depend on the oxidizing agent and reaction conditions. For example, oxidation of similar aminophenols can yield quinone derivatives. The oxidation of p-aminophenol, a related compound, can lead to the corresponding quinone imine. pharm.or.jp

Furthermore, under specific conditions, the amino group itself can be oxidized to nitroso or nitro derivatives. However, the oxidation of the phenol to a quinone is often a more facile process.

| Reactant | Oxidizing Agent | Product(s) | Reference |

| 4-Aminophenol (B1666318) derivatives | Strong oxidizing agents | Quinone derivatives | |

| 4-Methoxyphenol | Hypochlorous acid | Quinone | researchgate.net |

| Phenol derivatives | Fremy's salt, Phenyliodonium diacetate (PIDA) | Quinones, Quinone monoacetals | pharm.or.jpcore.ac.uk |

While this compound itself is already in a reduced state, its functionalized derivatives, particularly nitro derivatives, can undergo reduction. The reduction of a nitro group to an amino group is a common and important transformation in organic synthesis. google.comresearchgate.net

For instance, if this compound were to be nitrated to form a nitro derivative, this nitro group could then be reduced back to an amino group using various reducing agents. Common methods for the reduction of aromatic nitro groups include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). mdpi.com

Metal-acid systems like tin or iron in the presence of hydrochloric acid.

Other reducing agents such as sodium borohydride (B1222165), sodium hydrosulfite, or hydroiodic acid. researchgate.netnih.gov

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For example, milder reducing agents might be chosen to selectively reduce a nitro group without affecting other parts of the molecule. A study on the reduction of nitroarenes demonstrated the use of sodium hydrosulfite (Na2S2O4) for this purpose. researchgate.net Another method involves using hydroiodic acid (HI) for the reduction of nitro groups to amines on an aromatic ring. nih.gov

| Starting Material | Reducing Agent | Product | Reference |

| 3-Ethoxy-4-nitrophenol (B3055419) | Hydrogen gas with catalyst, metal hydrides | This compound | |

| Aromatic Nitro Compounds | Sodium bisulfite and a catalyst | Aromatic Amines | google.com |

| Nitroarenes | Sodium hydrosulfite (Na2S2O4) | Amino derivatives | researchgate.net |

| Phenol derivatives with nitro groups | Hydroiodic acid (HI) | o-Aminophenol derivatives | nih.gov |

Derivatization Reactions of this compound for Functionalization

The amino and hydroxyl groups of this compound provide convenient handles for further derivatization, allowing for the synthesis of a wide range of functionalized molecules.

The primary amino group of this compound can readily react with aldehydes and ketones to form Schiff bases, also known as imines. hilarispublisher.comgsconlinepress.com This condensation reaction typically occurs under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule. gsconlinepress.com

The formation of a Schiff base introduces a C=N double bond into the molecule, which can be important for creating new ligands for metal complexes or for synthesizing compounds with specific biological activities. hilarispublisher.comgsconlinepress.comtandfonline.com The properties of the resulting Schiff base can be tuned by varying the aldehyde or ketone used in the reaction. A wide variety of aromatic and aliphatic aldehydes and ketones can be employed in these reactions. researchgate.net

| Reactants | Reaction Type | Product | Reference |

| Primary amine and aldehyde/ketone | Condensation | Schiff base (Imine) | hilarispublisher.comgsconlinepress.com |

| 4-amino-4H-1,2,4-triazole and 4-(2-thienyl)benzaldehyde | Condensation | Schiff base | bohrium.com |

| Aminotriazoles and aromatic aldehydes | Condensation (ultrasound) | Schiff bases | researchgate.net |

The aromatic ring and the amino group of this compound can participate in various coupling reactions to form larger, more complex molecules.

Azo Coupling: The amino group can be diazotized using nitrous acid (HNO2) to form a diazonium salt. This diazonium salt can then react with an activated aromatic compound in an azo coupling reaction to form an azo compound, which are often highly colored and used as dyes.

Palladium-Catalyzed Cross-Coupling Reactions: If this compound is first halogenated (e.g., brominated), the resulting halo-derivative can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For example, a bromo-derivative of this compound could be coupled with a boronic acid to form a biaryl structure. Similarly, the amino group itself can participate in palladium-catalyzed C-N bond formation reactions with aryl halides. nih.gov

Ullmann Condensation: The phenolic hydroxyl group can undergo O-arylation via an Ullmann condensation with an aryl halide, typically in the presence of a copper catalyst. mdpi.com This reaction forms a diaryl ether linkage.

These coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of more complex molecular architectures.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Bromo-derivative and boronic acid | Palladium catalyst | Biaryl compound | |

| C-N Cross-Coupling | Amine and aryl halide | Palladium catalyst, ligand | N-Aryl amine | nih.gov |

| Ullmann Condensation | Phenol and aryl iodide | Copper catalyst, picolinic acid | Diaryl ether | mdpi.com |

Amidation and Acylation Reactions at the Amino Moiety

The chemical reactivity of this compound is characterized by the functional groups present on its aromatic ring: a hydroxyl group, an ethoxy group, and an amino group. The amino (-NH2) group is a key site for various chemical transformations, including amidation and acylation reactions. wiley.comresearchgate.net

Acylation of the amino moiety on aminophenols generally results in the formation of N-acylated products. chemcess.com This reaction typically involves treating the aminophenol with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or in an alkaline solution. chemcess.com The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of an amide bond.

For this compound, the acylation reaction would proceed as follows: The lone pair of electrons on the nitrogen atom of the amino group initiates a nucleophilic attack on the carbonyl carbon of the acylating agent (e.g., acetyl chloride). A tetrahedral intermediate is formed, which then collapses, eliminating a leaving group (e.g., chloride ion) to form the N-acylated product, N-(4-hydroxy-2-ethoxyphenyl)acetamide. The presence of the phenolic hydroxyl and ethoxy groups can influence the reactivity of the amino group through electronic effects, but the fundamental mechanism of N-acylation remains the same. wiley.com

Table 1: General Scheme for Acylation of this compound

| Reactant | Acylating Agent | Catalyst/Solvent | Expected Product |

| This compound | Acetic Anhydride | Pyridine | N-(2-ethoxy-4-hydroxyphenyl)acetamide |

| This compound | Acetyl Chloride | Toluene/Pyridine | N-(2-ethoxy-4-hydroxyphenyl)acetamide |

| This compound | Ketene | Ethanol | N-(2-ethoxy-4-hydroxyphenyl)acetamide |

This table is based on general acylation reactions of aminophenols. chemcess.com

Environmental Degradation Pathways of Ethoxyphenols and Aminophenols

The environmental fate of ethoxyphenols and aminophenols is of significant interest due to their widespread use and potential toxicity. Degradation can occur through microbial processes or chemical oxidation methods.

Advanced Oxidation Processes (AOPs) for the Removal of Phenolic Compounds

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods used to remove persistent organic pollutants from water. researchgate.netresearchgate.net These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can effectively oxidize and mineralize a wide range of organic compounds, including phenols and aminophenols. ijcce.ac.irscispace.commdpi.com

Common AOPs for treating phenolic wastewater include:

Fenton and Photo-Fenton Processes: The Fenton process utilizes a mixture of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. researchgate.nettsijournals.com The efficiency of this process can be enhanced by UV light (photo-Fenton), which accelerates the regeneration of Fe2+ and the decomposition of H2O2, leading to higher rates of degradation. researchgate.netbibliotekanauki.pl Studies on p-aminophenol have shown that parameters like pH (optimally around 3.0), and the concentrations of H2O2 and Fe2+ are critical for achieving high degradation efficiency. bibliotekanauki.pl

Ozonation: Ozone (O3) is a strong oxidant that can directly react with phenolic compounds or decompose in water, especially at higher pH, to form hydroxyl radicals. nih.govresearchgate.net Ozonation can effectively break the aromatic ring, though it may lead to the formation of intermediates like benzoquinones or carboxylic acids, which require further oxidation for complete mineralization. nih.goveeer.org Catalytic ozonation, using catalysts like modified alumina, can enhance the mineralization rate. eeer.org

Catalytic Wet Air Oxidation (CWAO): This process involves the oxidation of organic compounds in water using oxygen or air at elevated temperatures (125–250 °C) and pressures in the presence of a solid catalyst. nih.govtandfonline.com Catalysts based on activated carbon or metal oxides (e.g., CeO2, MnOx) can significantly improve the efficiency of phenol conversion and mineralization at milder conditions than non-catalytic wet air oxidation. acs.orgrsc.orgscientific.net

Photocatalysis: This AOP uses a semiconductor photocatalyst, most commonly titanium dioxide (TiO2), which upon activation by UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, leading to the degradation of pollutants. mdpi.com The combination of photocatalysis with other oxidants like H2O2 can further increase the degradation and mineralization efficiency of phenolic compounds. mdpi.com

Table 2: Comparison of Advanced Oxidation Processes for Phenolic Compound Removal

| AOP Method | Oxidizing Agent(s) | Key Features | Typical Conditions |

| Fenton | H2O2, Fe2+ | Homogeneous catalysis, effective at acidic pH. bibliotekanauki.pl | Acidic pH (≈3), ambient temperature and pressure. researchgate.netbibliotekanauki.pl |

| Photo-Fenton | H2O2, Fe2+, UV Light | Enhanced radical generation, faster degradation rates than Fenton. researchgate.nettsijournals.com | Acidic pH, UV irradiation. researchgate.net |

| Ozonation | Ozone (O3) | Strong oxidizing potential, can be direct or radical-mediated. researchgate.net | Can operate over a range of pH values; radical pathway favored at alkaline pH. researchgate.net |

| Catalytic Wet Air Oxidation (CWAO) | Oxygen/Air, Catalyst | Heterogeneous catalysis, for high concentration wastewaters. nih.gov | High temperature (125-250°C) and pressure. nih.gov |

| Photocatalysis (e.g., UV/TiO2) | UV Light, Semiconductor (TiO2) | Heterogeneous catalysis, uses light energy. mdpi.com | UV irradiation, catalyst suspension/immobilization. mdpi.com |

Identification and Characterization of Transformation Products in Degradation Studies

For similar aromatic amines and phenols, degradation pathways often involve hydroxylation, oxidation, and ring cleavage. For instance, the degradation of acetaminophen, which has a similar p-aminophenol structure, can lead to the formation of hydroquinone, 1,4-benzoquinone, and various carboxylic acids like oxalic acid and formic acid. rsc.org The initial attack by hydroxyl radicals can occur at different positions on the aromatic ring or at the substituent groups, leading to a variety of intermediates. rsc.org

In the degradation of 4-nitrophenol (B140041), a related compound, oxidation can lead to the formation of quinones, while reduction can form 4-aminophenol. Microbial degradation of 3-ethoxy-4-nitrophenol can proceed via nitro-reduction to form this compound. It is plausible that the degradation of this compound could follow reverse or analogous pathways, leading to the formation of quinone-like structures, hydroxylated derivatives, and eventually smaller organic acids through ring opening.

Commonly identified transformation products from the degradation of similar aromatic compounds include:

Hydroquinone rsc.org

1,4-Benzoquinone rsc.org

Carboxylic acids (e.g., oxalic acid, formic acid) rsc.org

The specific TPs formed from this compound would depend on the specific degradation process used and the reaction conditions.

Spectroscopic Characterization and Structural Elucidation of 4 Amino 3 Ethoxyphenol and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The analysis of 4-Amino-3-ethoxyphenol would reveal characteristic vibrational modes corresponding to its amine, hydroxyl, ether, and substituted aromatic functionalities.

In the FT-IR spectrum, the presence of the amino (-NH₂) group is typically confirmed by a pair of medium to weak absorption bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. The phenolic hydroxyl (-OH) group gives rise to a broad, strong absorption band, usually in the 3600-3200 cm⁻¹ range, due to intermolecular hydrogen bonding.

The aromatic nature of the compound is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1620-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. The C-O stretching vibrations for the aryl ether and the phenol (B47542) are expected as strong bands in the 1260-1000 cm⁻¹ region. Specifically, the asymmetric C-O-C stretch of the ethoxy group would appear around 1250 cm⁻¹, while the phenolic C-O stretch would be near 1200 cm⁻¹.

Raman spectroscopy provides complementary information. While the -OH stretch is typically weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, aiding in the structural analysis. Recent studies have demonstrated the utility of advanced techniques like surface-enhanced transmission Raman spectroscopy (SETRS) for detecting and quantifying aminophenol impurities in complex mixtures, highlighting the sensitivity of vibrational methods. spectroscopyonline.com

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| Amino -NH₂ | N-H Stretch | 3500 - 3300 | Medium, Doublet |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Variable |

| Aliphatic C-H | C-H Stretch (in -OCH₂CH₃) | 2980 - 2850 | Medium |

| Aromatic C=C | C=C Ring Stretch | 1620 - 1450 | Variable |

| Amino -NH₂ | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| Aryl Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

For this compound, the ¹H NMR spectrum would provide distinct signals for each type of proton. The ethoxy group would present as a characteristic ethyl pattern: a triplet around 1.4 ppm for the methyl (-CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet around 4.0 ppm for the methylene (-OCH₂) protons coupled to the methyl protons. The aromatic region (typically 6.0-8.0 ppm) would show signals for the three protons on the benzene ring, with their chemical shifts and splitting patterns being dictated by the electronic effects of the amino, hydroxyl, and ethoxy substituents. The chemical shifts of the amine (-NH₂) and hydroxyl (-OH) protons can vary and often appear as broad singlets, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon atoms of the ethoxy group would appear in the upfield region (~15 ppm for the -CH₃ and ~64 ppm for the -OCH₂). The six aromatic carbons would resonate in the downfield region (110-160 ppm). The chemical shifts of these aromatic carbons are influenced by the substituents; carbons attached to the electronegative oxygen atoms of the hydroxyl and ethoxy groups would be shifted significantly downfield, while the carbon attached to the amino group would also be influenced. tandfonline.comhmdb.cachemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₂CH₃ | ~1.4 | Triplet (t) | 3H |

| -OCH₂ CH₃ | ~4.0 | Quartet (q) | 2H |

| Ar-H | 6.5 - 7.0 | Multiplet (m) | 3H |

| -NH₂ | Variable (e.g., 3.5-5.0) | Broad Singlet (br s) | 2H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₂C H₃ | ~15 |

| -OC H₂CH₃ | ~64 |

| Aromatic C -H | 110 - 125 |

| Aromatic C -N | ~135 |

| Aromatic C -OEt | ~145 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (ESI-MS, GC-MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

For this compound (C₈H₁₁NO₂), the calculated molecular weight is approximately 153.18 g/mol . In ESI-MS, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 154.19. In GC-MS, which often uses electron ionization (EI), the molecular ion peak [M]⁺• would be observed at m/z 153.

The fragmentation pattern provides a fingerprint that helps confirm the structure. For this compound, characteristic fragmentation pathways would include:

Loss of an ethyl radical (•CH₂CH₃): A significant fragment at m/z 124 could result from the cleavage of the ethyl group from the ether linkage.

Loss of ethylene (B1197577) (CH₂=CH₂): A rearrangement reaction could lead to the loss of an ethylene molecule from the ethoxy group, resulting in a fragment corresponding to 4-amino-3-hydroxyphenol.

Decarbonylation: Cleavage of the aromatic ring or other complex rearrangements can lead to the loss of carbon monoxide (CO).

Analysis of related compounds, such as the trimethylsilyl (B98337) (TMS) derivative of 4-aminophenol (B1666318), shows characteristic fragmentation involving the loss of a methyl group, which is a common pathway for TMS derivatives. nist.govnist.govcerealsgrains.org This derivatization is often used in GC-MS to improve the volatility and thermal stability of polar compounds like aminophenols.

Electronic Spectroscopy for Chromophore Studies (UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule, particularly those involving π-electrons in chromophores. The primary chromophore in this compound is the substituted benzene ring.

The benzene ring itself has characteristic absorption bands. However, the presence of substituents—the hydroxyl (-OH), amino (-NH₂), and ethoxy (-OCH₂CH₃) groups—significantly modifies the spectrum. These groups are all auxochromes, meaning they are functional groups with non-bonding electrons that, when attached to a chromophore, alter the wavelength and intensity of the absorption maxima.

All three substituents are electron-donating groups that interact with the π-system of the benzene ring, causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. This is due to the delocalization of the lone pair electrons from the oxygen and nitrogen atoms into the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The resulting spectrum is expected to show absorption maxima in the 270-300 nm range. mdpi.comebi.ac.uk The exact position and intensity of the absorption bands can be sensitive to the pH of the solution, as the protonation state of the amino and phenolic hydroxyl groups alters their electronic influence on the aromatic ring. acs.org

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives

While obtaining a suitable single crystal of this compound itself may present challenges, X-ray crystallography of its stable derivatives is a definitive method for determining the precise three-dimensional atomic arrangement in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. researchgate.netresearchgate.net

Studies on derivatives of aminophenols and ethoxyphenols, such as Schiff bases, have been successfully characterized using single-crystal X-ray diffraction. academie-sciences.frresearchgate.net For instance, the crystal structure of a Schiff base derived from an aminophenol would unequivocally establish the E/Z configuration of the imine double bond and reveal the planarity of the molecule. Furthermore, X-ray analysis provides critical insights into intermolecular interactions, such as hydrogen bonding networks involving the phenolic -OH and amino -NH₂ groups, and π-π stacking between aromatic rings. These non-covalent interactions are crucial as they dictate the crystal packing and influence the macroscopic properties of the material. academie-sciences.frnih.gov

Advanced Spectroscopic Techniques in Aminophenol Analysis

The 4-aminoantipyrine (B1666024) method is a well-established spectrophotometric technique for the quantitative determination of total phenolic compounds in aqueous samples. epa.gov This method is based on the reaction of phenols with 4-aminoantipyrine (also known as 4-AAP or Emerson's reagent) at a controlled alkaline pH (typically around 10) in the presence of an oxidizing agent, most commonly potassium ferricyanide. researchgate.netjuniperpublishers.com

The reaction proceeds via an oxidative coupling mechanism to form a stable, reddish-brown antipyrine (B355649) dye. epa.govnih.gov The intensity of the color produced is directly proportional to the concentration of phenolic compounds and can be measured using a spectrophotometer at the wavelength of maximum absorbance (λ_max), which is typically around 510 nm for many phenol-derived dyes. epa.gov

It is important to note that this method has limitations. The color response is not uniform for all phenolic compounds; substitution on the aromatic ring, particularly at the para position relative to the hydroxyl group, can inhibit the reaction, leading to little or no color formation. nih.gov Therefore, results are often reported as "phenol equivalents," using phenol as a standard. For samples containing complex mixtures of phenols, a preliminary distillation step is often required to remove interferences. epa.gov Despite this, the 4-aminoantipyrine method remains a widely used standard procedure for assessing phenolic content due to its sensitivity and robustness. juniperpublishers.comsigmaaldrich.com

Core X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Probing

Following an extensive search of scientific literature and spectral databases, no specific experimental or theoretical Core X-ray Photoelectron Spectroscopy (XPS) data for the compound this compound could be located. This includes the absence of detailed research findings and data tables pertaining to the core-level binding energies (e.g., C 1s, N 1s, O 1s) necessary for a thorough analysis of its electronic structure as per the specified outline.

X-ray Photoelectron Spectroscopy is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.net The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nanometers of the material. researchgate.net The binding energy of these electrons can be calculated, which is characteristic of each element and its chemical environment. researchgate.net This allows for the identification of different functional groups and bonding states.

While XPS studies have been conducted on related compounds such as aminophenols and methoxyphenol isomers, the specific combination of the amino, ethoxy, and phenol groups in the 4-amino-3-ethoxy arrangement presents a unique electronic environment. mdpi.comarxiv.org The binding energies of the core electrons in this compound would be influenced by the cumulative electron-donating and withdrawing effects of these substituents on the benzene ring. For instance, the N 1s binding energy in aminophenol nanofilms is typically observed in the range of 400.2 eV to 400.7 eV. nih.gov The O 1s and C 1s spectra would be expected to show multiple components corresponding to the different chemical environments of these atoms in the ethoxy group, the hydroxyl group, and the aromatic ring. However, without experimental data, a detailed and accurate analysis remains speculative.

A comprehensive analysis under this section would require dedicated experimental work to acquire the XPS spectra of this compound. Such an investigation would involve high-resolution scans of the C 1s, N 1s, and O 1s core levels. The resulting spectra would then be deconvoluted to identify the specific binding energies associated with each unique atomic environment within the molecule. This would, in turn, provide valuable insights into the electronic structure and surface chemistry of the compound.

Given the absence of any published research on the XPS analysis of this compound, no data tables or detailed research findings can be presented.

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Ethoxyphenol

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it (its electronic structure). These calculations solve the Schrödinger equation, albeit in an approximate manner, to predict molecular properties.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. nih.govmdpi.com Unlike methods that calculate the complex wave function of a multi-electron system, DFT focuses on the electron density, which is a simpler quantity. This approach allows for a favorable balance between computational cost and accuracy. nih.gov

In the study of aromatic compounds, DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are frequently employed to determine optimized molecular geometries, vibrational frequencies, and total energies. researchgate.netresearchgate.net For 4-Amino-3-ethoxyphenol, a DFT calculation would begin with an initial guess of the molecular structure. The algorithm then systematically adjusts the positions of the atoms to minimize the total energy of the system, resulting in a prediction of the most stable, or "optimized," geometry. The final output includes precise values for bond lengths, bond angles, and dihedral angles. The associated energy value represents the stability of the molecule in its ground state.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenol (B47542) Derivative calculated by DFT This table presents hypothetical data for illustrative purposes to show typical outputs of a DFT calculation.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-O (Phenol) | 1.365 Å |

| C-N (Amino) | 1.390 Å | |

| O-C (Ethoxy) | 1.375 Å | |

| C-C (Aromatic) | 1.390 - 1.405 Å | |

| Bond Angle | C-O-H (Phenol) | 109.5° |

| C-N-H (Amino) | 118.0° | |

| C-O-C (Ethoxy) | 117.5° |

| Dihedral Angle | C-C-O-C (Ethoxy)| 179.5° |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. It approximates the multi-electron wave function as a single Slater determinant, which means it treats each electron as moving in the average field of all other electrons. A key limitation of the HF method is that it does not account for electron correlation—the way electrons dynamically avoid each other.

Despite this approximation, HF calculations are valuable, often serving as a starting point for more advanced methods. worldscientific.com In comparative analyses, results from HF calculations are frequently compared against those from DFT. researchgate.net This comparison helps to assess the impact of electron correlation on the predicted properties of a molecule. Typically, DFT calculations provide geometries and energies that are in better agreement with experimental data than HF methods for a similar computational cost. worldscientific.com For a molecule like this compound, comparing the optimized geometries from both HF and DFT would highlight the structural changes arising from the inclusion of electron correlation in the DFT functional.

Molecular Orbital Analysis for Reactivity Insights

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that can extend over the entire molecule. Analyzing these orbitals provides crucial information about a molecule's reactivity and stability.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. thaiscience.info

HOMO : This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor or nucleophile. thaiscience.infonih.gov

LUMO : This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater tendency to act as an electron acceptor or electrophile. thaiscience.infonih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability. materialsciencejournal.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov For this compound, the presence of electron-donating groups (amino, ethoxy, and hydroxyl) would be expected to raise the HOMO energy, making the molecule susceptible to electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Phenols This table presents hypothetical data for illustrative purposes based on general principles of FMO theory.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Phenol | -8.50 | -0.50 | 8.00 |

| 4-Aminophenol (B1666318) | -7.80 | -0.45 | 7.35 |

| This compound (Expected) | -7.65 | -0.40 | 7.25 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and intramolecular bonding. worldscientific.com It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. nih.gov

A key feature of NBO analysis is the examination of donor-acceptor interactions. This is quantified by the second-order perturbation stabilization energy, E(2), which measures the energy of delocalization between a filled (donor) NBO and an empty (acceptor) NBO. A larger E(2) value indicates a stronger interaction. researchgate.netwisc.edu

For this compound, NBO analysis would be particularly useful for quantifying:

Hyperconjugation : Interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding π* orbitals of the benzene (B151609) ring. These interactions are responsible for the delocalization of electron density and contribute significantly to the molecule's stability.

Intramolecular Hydrogen Bonding : The potential for hydrogen bonding between the phenolic -OH group and the adjacent ethoxy group's oxygen atom, or between the -NH2 group and the ethoxy oxygen.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table presents hypothetical data for illustrative purposes to show typical outputs of an NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C-C) | 5.50 | π-conjugation |

| LP (2) O (Phenol) | π* (C-C) | 4.80 | π-conjugation |

| LP (1) O (Ethoxy) | σ* (C-O) | 2.10 | Hyperconjugation |

Reactivity Prediction and Site Selectivity Modeling

By integrating the results from various computational methods, a comprehensive model of the reactivity of this compound can be constructed.

HOMO/LUMO Distribution : The spatial distribution of the HOMO and LUMO provides direct insight into site selectivity. The regions of the molecule where the HOMO is concentrated are the most likely sites for electrophilic attack , as this is where the molecule's most available electrons reside. For this compound, the HOMO is expected to be localized on the aromatic ring, particularly at positions ortho and para to the strong electron-donating amino and hydroxyl groups. The LUMO's distribution indicates the most favorable sites for nucleophilic attack .

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, MEP analysis would likely show negative potential around the oxygen and nitrogen atoms and over the π-system of the aromatic ring, confirming these as reactive sites for electrophiles.

NBO Charges : NBO analysis also calculates the natural atomic charges on each atom. These charges can help predict reactivity, as atoms with a more negative charge are often more susceptible to attack by electrophiles, while those with a more positive charge are targets for nucleophiles.

Together, these computational models predict that the aromatic ring of this compound is highly activated towards electrophilic substitution, with the specific positions of attack governed by the directing effects of the amino, hydroxyl, and ethoxy substituents.

Molecular Electrostatic Potential (MEP) Maps for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a crucial tool in computational chemistry for visualizing the three-dimensional charge distribution of a molecule. It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) and is invaluable for predicting how a molecule will interact with other chemical species. The MEP is mapped onto the molecule's electron density surface, with different colors representing varying potential values.

For this compound, the MEP map is expected to be significantly influenced by its three functional groups: the hydroxyl (-OH), amino (-NH2), and ethoxy (-OCH2CH3) groups.

Negative Potential Regions (Red/Yellow): These areas indicate an excess of electron density and are susceptible to electrophilic attack. In this compound, the most intense negative potential is anticipated to be localized on the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group due to their high electronegativity and the presence of lone pairs of electrons. thaiscience.info These sites represent the most likely points for hydrogen bonding and interaction with electrophiles.

Positive Potential Regions (Blue): These regions signify a deficiency of electrons and are prone to nucleophilic attack. The hydrogen atoms of the hydroxyl and amino groups are expected to exhibit the most positive electrostatic potential, making them primary sites for interaction with nucleophiles. ymerdigital.com

Neutral Regions (Green): The carbon atoms of the benzene ring and the ethyl group will likely show intermediate potential values, forming the relatively neutral framework of the molecule.

The MEP analysis provides a clear visual representation of the molecule's polarity and charge distribution, confirming that the heteroatoms are the primary centers of negative potential, while the hydrogens attached to them are the centers of positive potential. rsc.org This charge distribution is fundamental to understanding the molecule's intermolecular interactions and reactivity.

Fukui Function Analysis for Identification of Reactive Sites

Fukui function analysis is a powerful method derived from Density Functional Theory (DFT) used to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attacks.

The primary Fukui functions are:

f+(r): For nucleophilic attack (electron acceptance). A higher value indicates a greater susceptibility to attack by a nucleophile.

f-(r): For electrophilic attack (electron donation). A higher value indicates a site that is more likely to be attacked by an electrophile. scielo.org.mx

f0(r): For radical attack.

In this compound, the amino, hydroxyl, and ethoxy groups are all electron-donating groups that activate the aromatic ring, primarily at the ortho and para positions relative to themselves. Based on the principles of electrophilic aromatic substitution and Fukui function theory, the reactive sites can be predicted:

Sites for Electrophilic Attack (High f-): The electron-donating nature of the -OH, -NH2, and -OC2H5 groups increases the electron density on the aromatic ring. The highest values of f- are expected on the carbon atoms ortho and para to these activating groups. Specifically, the positions C2, C5, and C6 (numbering C1 as the carbon attached to the -OH group) would be the most probable sites for electrophilic attack. The nitrogen and oxygen atoms themselves will also show high f- values due to their lone pairs. ymerdigital.com

Sites for Nucleophilic Attack (High f+): While the electron-rich ring is generally not susceptible to nucleophilic attack, specific atoms can be identified. High f+ values might be found on the hydrogen atoms of the -NH2 and -OH groups, indicating their propensity to be abstracted by a strong nucleophile or base.

Fukui function analysis provides a quantitative basis for the qualitative rules of aromatic reactivity, pinpointing the specific atoms most likely to participate in chemical reactions. vub.be

Spectroscopic Property Simulations and Experimental Validation

Theoretical Vibrational Frequencies and Correlation with Experimental Data

Computational methods, particularly DFT, allow for the calculation of theoretical vibrational frequencies, which correspond to the modes of vibration observed in Infrared (IR) and Raman spectroscopy. researchgate.net Comparing these calculated frequencies with experimental data serves as a powerful validation of the computed molecular structure. ymerdigital.com

For this compound, the vibrational spectrum would be characterized by the distinct modes of its functional groups. Due to systematic errors inherent in computational methods (e.g., the harmonic approximation), calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values.

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Expected Theoretical Range (Scaled, cm⁻¹) |

| O-H (Phenol) | Stretching | 3200-3600 | 3250-3650 |

| N-H (Amine) | Asymmetric & Symmetric Stretching | 3300-3500 | 3350-3550 |

| C-H (Aromatic) | Stretching | 3000-3100 | 3050-3150 |

| C-H (Aliphatic) | Stretching | 2850-3000 | 2900-3050 |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | 1470-1620 |

| C-O (Ether/Phenol) | Stretching | 1000-1300 | 1020-1320 |

| N-H (Amine) | Bending (Scissoring) | 1590-1650 | 1600-1660 |

A strong correlation between the scaled theoretical frequencies and the peaks in an experimental IR or Raman spectrum would confirm the accuracy of the computed geometry and provide a detailed assignment for each vibrational band. nih.gov

Prediction of UV-Vis Spectra and Analysis of Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating UV-Vis absorption spectra. It provides information about the absorption wavelengths (λmax) and the nature of the corresponding electronic transitions, such as π→π* and n→π*. physchemres.org

The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the benzene ring, which is modified by the auxochromic -OH, -NH2, and -OC2H5 groups. These electron-donating groups typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

π→π Transitions:* These are high-intensity transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. For substituted benzenes, two main π→π* bands are typically observed. These transitions are expected to constitute the primary absorption peaks for this compound in the ultraviolet region.

n→π Transitions:* These are lower-intensity transitions involving the promotion of a non-bonding electron (from the lone pairs of oxygen or nitrogen) to an antibonding π* orbital. These transitions may appear as shoulders on the main absorption bands.

Simulations would likely predict a primary absorption maximum (λmax) in the UV region, with the exact wavelength influenced by the combined electronic effects of the substituents. Analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the charge-transfer character of the excitations.

Nuclear Independent Chemical Shift (NICS) for Aromaticity Assessment

Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, conjugated systems. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the magnetic criterion of aromaticity. It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). nih.gov

Negative NICS values indicate a diatropic ring current, which is characteristic of an aromatic system.

Positive NICS values indicate a paratropic ring current, characteristic of an anti-aromatic system.

NICS values near zero suggest a non-aromatic system.

For this compound, the benzene ring is the system of interest. The NICS(1) value, which is less affected by local σ-bond contributions, is often considered a more reliable indicator of π-aromaticity. mdpi.comresearchgate.net The calculation for the benzene ring of this molecule is expected to yield a significantly negative NICS(1) value, typically in the range of -8 to -12 ppm, confirming its strong aromatic character, similar to that of other substituted benzene derivatives. nih.gov The substituents (-OH, -NH2, -OC2H5) are not expected to disrupt the ring's aromaticity significantly.

Solvation Effects on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on a molecule's electronic structure and spectra. scielo.org.mx

For this compound, which has polar functional groups capable of hydrogen bonding, solvation effects are expected to be pronounced, especially in polar protic solvents like water or ethanol.

Electronic Properties: In a polar solvent, the charge separation within the molecule is likely to be enhanced. This can be visualized by a change in the MEP map, where the negative and positive regions become more intense. The dipole moment of the molecule is also expected to increase in polar solvents.

Spectroscopic Properties: Solvation can cause shifts in UV-Vis absorption spectra. nih.gov

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, leading to a lower energy transition and a shift to a longer wavelength. This is often observed for π→π* transitions in polar molecules.

Hypsochromic Shift (Blue Shift): If the ground state is stabilized more by the solvent (e.g., through hydrogen bonding to the lone pairs involved in an n→π* transition), the transition energy will increase, causing a shift to a shorter wavelength.

Theoretical calculations incorporating a solvent model would provide insights into these shifts, allowing for a more accurate comparison between theoretical and experimental spectra measured in solution. The ability of the -OH and -NH2 groups to act as both hydrogen bond donors and acceptors suggests that specific solute-solvent interactions will play a crucial role in its behavior in protic solvents.

Advanced Applications of 4 Amino 3 Ethoxyphenol in Chemical Research

Role as a Key Intermediate in Fine Organic Synthesis

In the realm of fine organic synthesis, intermediates are the crucial stepping stones that enable the creation of high-value, complex chemical products. 4-Amino-3-ethoxyphenol, often produced from the reduction of its nitro precursor, 3-ethoxy-4-nitrophenol (B3055419), serves as just such a pivotal building block. Its distinct functional groups can be selectively modified, providing synthetic pathways to a diverse range of target molecules in various sectors.

The structural backbone of this compound is analogous to components used in the synthesis of various classes of dyes. The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes, a large and commercially significant class of colorants. The presence of the hydroxyl and ethoxy groups can be used to tune the final color of the dye, as well as to influence properties such as solubility, lightfastness, and affinity for specific substrates. Its precursor, 3-ethoxy-4-nitrophenol, is noted as a key intermediate in the production of dyes, with the subsequent reduction to this compound being a critical step in the synthetic sequence.